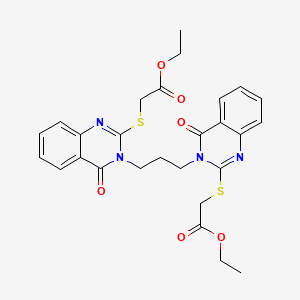

![molecular formula C21H15N3O2S B2354846 (E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606956-92-7](/img/structure/B2354846.png)

(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

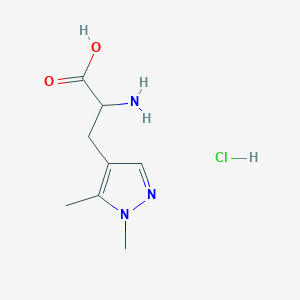

The compound “(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione” is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported in various studies . For instance, a one-pot reaction of 6-methyl-3-thioxo-3,4-dihydro-[1,2,4]triazin-5-one with selected aldehydes and chloroacetic acid afforded the respective 2-arylidene-6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-diones .Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives, including “this compound”, can be confirmed using various spectroscopic techniques such as IR, multinuclear NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry .Chemical Reactions Analysis

Triazine derivatives, including 1,2,4-triazines, are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives can vary widely depending on their specific structure and functional groups . For instance, some derivatives have been found to be thermally stable .Scientific Research Applications

Chemical Derivative Synthesis

The compound has been involved in research for synthesizing various chemical derivatives. For instance, Kravchenko et al. (2015) reported the unexpected formation of a new derivative involving 6-(benzofuranylidene)tetrahydroimidazo[4,5-e]thiazolo[3,2-b]-[1,2,4]triazine-2,7-dione, confirmed by X-ray diffraction analysis (Kravchenko et al., 2015).

Transformations to Fused Triazine Systems

Massry (2003) explored the reactions of phenylpyruvic acid with semicarbazide, leading to the synthesis of 6-benzyl-2H-[1,2,4]triazine-3,5-dione and its transformation into various fused[1,2,4]triazine systems (Massry, 2003).

Cascade Synthesis in Chemical Reactions

Kravchenko et al. (2014) achieved a cascade synthesis of the first imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivative, a process involving aldol condensation followed by intramolecular thiazole ring-opening/closing (Kravchenko et al., 2014).

Cytotoxicity and SAR Evaluation

El-All et al. (2016) synthesized new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one and evaluated their cytotoxic activities against various cancer cell lines, discussing the structure-activity relationship (SAR) (El-All et al., 2016).

Novel Heterocyclic Compounds Synthesis

Gazieva et al. (2013) synthesized previously unknown derivatives involving imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7-diones, contributing to the development of novel heterocyclic compounds (Gazieva et al., 2013).

Reaction with Isatins

Vasilevskii et al. (2010) described the condensation of 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e]-1,3-thiazolo[3,2-b]-1,2,4-triazine-2,7(1H,6H)-dione with isatins, leading to the formation of new compounds and the discovery of a new conglomerate (Vasilevskii et al., 2010).

Safety and Hazards

Future Directions

The future research directions for 1,2,4-triazine derivatives, including “(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione”, could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthetic methods and the study of their mechanism of action could also be areas of future research .

Properties

IUPAC Name |

(2E)-6-benzyl-2-[(E)-3-phenylprop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c25-19-17(14-16-10-5-2-6-11-16)23-24-20(26)18(27-21(24)22-19)13-7-12-15-8-3-1-4-9-15/h1-13H,14H2/b12-7+,18-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIPALLUGLJOCJ-NTIJCTKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C=C\C4=CC=CC=C4)/SC3=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2354764.png)

![5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2354769.png)

![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2354779.png)

![3,5-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2354783.png)

![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B2354786.png)